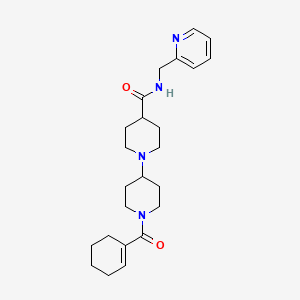![molecular formula C23H22N4O2 B5182514 N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. The compound is commonly referred to as DPPA and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DPPA is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, DPPA reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
DPPA has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can reduce inflammation, pain, and fever in animal models. Additionally, DPPA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, DPPA has been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to the use of DPPA in lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous environments. Additionally, DPPA has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of DPPA. One potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of DPPA. Additionally, further research is needed to establish the safety and efficacy of DPPA in human clinical trials. Another potential area of research is the development of new cancer treatments based on the ability of DPPA to induce apoptosis in cancer cells. Finally, further studies are needed to understand the mechanism of action of DPPA and its potential applications in the treatment of other diseases and conditions.
Métodos De Síntesis
The synthesis of DPPA involves the reaction of 4-nitroacetophenone and 1-phenyl-3-methyl-5-pyrazolone in the presence of sodium hydride and dimethyl sulfate. The resulting product is then reacted with aniline to produce DPPA. The synthesis of DPPA has also been achieved using other methods, including the reaction of 4-nitroaniline and 1-phenyl-3-methyl-5-pyrazolone in the presence of sodium hydride and dimethyl sulfate.
Aplicaciones Científicas De Investigación
DPPA has been extensively studied for its potential application in the field of medicine. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. DPPA has also been investigated for its potential to treat cancer, with studies showing that the compound can induce apoptosis in cancer cells. Additionally, DPPA has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-25(2)19-10-8-17(9-11-19)22-16-23(18-6-4-3-5-7-18)26(24-22)20-12-14-21(15-13-20)27(28)29/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPJQRQSIKAGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)
![1-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5182445.png)

![6-ethyl-1-phenyl-5-(2-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5182453.png)
![ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5182469.png)
![6-chloro-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5182477.png)
![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)

![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5182522.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)